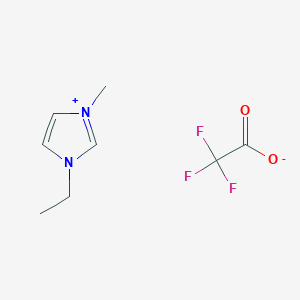

1-Ethyl-3-methylimidazolium trifluoroacetate

説明

The exact mass of the compound 1-Ethyl-3-methylimidazolium trifluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-3-methylimidazolium trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methylimidazolium trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2HF3O2/c1-3-8-5-4-7(2)6-8;3-2(4,5)1(6)7/h4-6H,3H2,1-2H3;(H,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKVYNJKBRLDAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431192 | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-65-1 | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physicochemical properties of 1-ethyl-3-methylimidazolium trifluoroacetate

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Trifluoroacetate

Executive Summary

1-Ethyl-3-methylimidazolium trifluoroacetate, commonly abbreviated as [EMIM][TFA], is an ionic liquid (IL) that has garnered significant interest within the scientific community. Its distinct combination of a stable imidazolium cation and a trifluoroacetate anion imparts a unique set of physicochemical properties, including notable thermal stability, low volatility, and the ability to dissolve a wide array of organic and inorganic compounds.[1] These characteristics position [EMIM][TFA] as a versatile medium for various applications, including as a green solvent in chemical synthesis, a high-performance electrolyte in energy storage systems, and an effective agent in biomass processing.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of [EMIM][TFA], details the experimental methodologies for its characterization, explores its key applications, and outlines essential safety and handling protocols.

Introduction to 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA])

Ionic liquids are a class of salts that exist in a liquid state below 100°C.[3] Unlike traditional volatile organic solvents, ILs offer unique advantages such as negligible vapor pressure, high ionic conductivity, and broad electrochemical windows.[3][4] The properties of an ionic liquid can be finely tuned by modifying the structure of its constituent cation and anion, a feature that has led to them being described as "designer solvents".[4]

The Cation and Anion Structure

The properties of [EMIM][TFA] are a direct result of its ionic composition: the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the trifluoroacetate ([TFA]⁻) anion. The [EMIM]⁺ cation provides a stable, asymmetric imidazolium core, while the trifluoroacetate anion contributes to the IL's solvation capabilities and overall stability.[1]

Caption: Structure of the constituent ions of [EMIM][TFA].

Core Physicochemical Properties

The utility of [EMIM][TFA] in various applications is underpinned by its specific physical, thermal, and electrochemical characteristics.

General and Physical Properties

The fundamental properties of [EMIM][TFA] are summarized in the table below. This data is critical for designing and modeling processes in which this ionic liquid is used.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁F₃N₂O₂ | [1][5] |

| Molecular Weight | 224.18 g/mol | [1][5] |

| CAS Number | 174899-65-1 | [1][5] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density | 1.31 g/cm³ (at 25°C) | [5] |

| Melting Point | -14 °C | [5][6] |

| Viscosity | 28.7 cP (at 25°C) | [5] |

| Refractive Index | n20/D 1.44 | [1] |

| Ionic Conductivity | 7.02 mS/cm | [5] |

Thermal Stability

Solubility and Solvent Characteristics

A key feature of [EMIM][TFA] is its capacity to dissolve a diverse range of materials, both organic and inorganic.[1] The trifluoroacetate anion plays a significant role in facilitating reactions that demand high solvation power.[1] While specific solubility data is sparse, the behavior of analogous ionic liquids like 1-ethyl-3-methylimidazolium acetate, which is soluble in water, acetonitrile, acetone, and dichloromethane, suggests a broad solvency range for [EMIM][TFA].[10]

Experimental Methodologies for Characterization

The accurate characterization of [EMIM][TFA]'s properties is essential for its effective application. The following section details standardized protocols for its synthesis and the measurement of its key physicochemical attributes.

Synthesis of [EMIM][TFA]

The synthesis of imidazolium-based ionic liquids typically follows a two-step process: quaternization of the imidazole, followed by an anion exchange reaction.

Caption: Generalized synthesis pathway for [EMIM][TFA].

Protocol:

-

Quaternization: 1-methylimidazole is reacted with an ethylating agent, such as ethyl bromide, typically under reflux.[11] This reaction forms the 1-ethyl-3-methylimidazolium bromide ([EMIM]Br) intermediate.

-

Purification: The resulting product is often purified by dissolving it in a suitable solvent like acetonitrile and then precipitating the solid by adding a non-solvent such as ethyl acetate.[11] This step removes unreacted starting materials.

-

Anion Exchange: The purified [EMIM]Br is then subjected to an anion exchange reaction. This can be achieved by reacting it with a trifluoroacetate salt, for example, silver trifluoroacetate. The insoluble silver bromide byproduct precipitates out and can be removed by filtration.

-

Final Drying: The solvent is removed from the filtrate under reduced pressure. It is crucial to dry the final ionic liquid under high vacuum at an elevated temperature (e.g., 60–90 °C) for an extended period (e.g., 24 hours) to remove residual water and solvents, as their presence can significantly alter physical properties like viscosity and density.[12]

Viscosity Measurement

Viscosity is a critical parameter, especially for applications involving fluid transport and reaction kinetics. It is highly sensitive to temperature and impurities, particularly water.

Caption: Standard workflow for viscosity determination of an ionic liquid.

Protocol using a Rotational Rheometer:

-

Sample Preparation: Ensure the [EMIM][TFA] sample is thoroughly dried under vacuum to minimize water content, which should be verified by Karl Fischer titration.[12]

-

Instrument Calibration: Calibrate the rheometer using a standard viscosity fluid at the desired experimental temperature.

-

Loading: Place a precise volume of the [EMIM][TFA] sample onto the rheometer's lower plate.

-

Temperature Control: Set the desired temperature (e.g., 25.0 °C ± 0.1 °C) and allow the sample to reach thermal equilibrium.

-

Measurement: Perform the measurement at a constant shear rate. The instrument measures the torque required to maintain this rate, from which viscosity is calculated. For a comprehensive analysis, measurements can be taken across a range of temperatures.[13]

-

Data Recording: Record the viscosity value (in cP or mPa·s). Multiple readings should be taken and averaged to ensure precision.

Applications in Research and Development

The unique properties of [EMIM][TFA] make it a valuable tool in several advanced scientific fields.

-

Green Solvents: As a low-volatility solvent, [EMIM][TFA] serves as an environmentally friendlier alternative to traditional organic solvents in various chemical reactions, potentially improving reaction rates and selectivity.[1]

-

Energy Storage: Its ionic conductivity and electrochemical stability make it a promising candidate for use in advanced electrolytes for batteries and supercapacitors.[1]

-

Biomass Processing: [EMIM][TFA] has been explored for its role in the dissolution and processing of biomass, which is a critical step in the production of biofuels and other value-added chemicals.[1][2]

-

Catalysis and Synthesis: The compound can act as both a solvent and a catalyst in organic reactions, offering a unique reaction environment that can lead to higher yields and novel products.[1][14]

-

Separation Techniques: It has proven effective in liquid-liquid extraction processes, particularly for separating valuable compounds from complex mixtures in the pharmaceutical and chemical industries.[1]

Safety and Handling

While ionic liquids are often touted as "green" due to their low volatility, this does not inherently mean they are benign. The toxicological properties of many ILs are not yet fully understood.

-

Hazard Profile: The safety data sheet for [EMIM][TFA] indicates that the substance has not yet been fully tested.[15] Therefore, it should be handled with caution, assuming it may be harmful.

-

Personal Protective Equipment (PPE): When handling [EMIM][TFA], appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[15]

-

Handling Procedures: Work in a well-ventilated area, preferably within a fume hood. Avoid contact with skin, eyes, and clothing.[15] Do not ingest or inhale. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1] Protect from moisture, as water absorption can alter its properties.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.[17]

Conclusion

1-Ethyl-3-methylimidazolium trifluoroacetate stands out as a highly versatile ionic liquid with a compelling profile of physicochemical properties. Its thermal stability, broad solvency, and ionic conductivity make it a valuable medium for researchers and drug development professionals. A thorough understanding of its properties, guided by precise experimental characterization, is paramount to unlocking its full potential in catalysis, energy storage, and green chemistry. As with any chemical, adherence to strict safety protocols is essential for its responsible use in the laboratory and beyond.

References

-

Predicting physical properties of ionic liquids - RSC Publishing. (URL: [Link])

-

Experimental Research on NO2 Viscosity and Absorption for (1-Ethyl-3-methylimidazolium Trifluoroacetate + Triethanolamine) Binary Mixtures - PMC - NIH. (URL: [Link])

-

Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids | ACS Omega - ACS Publications. (URL: [Link])

-

Chapter 4: Properties of Ionic Liquids - Books - The Royal Society of Chemistry. (URL: [Link])

-

Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC - NIH. (URL: [Link])

-

THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION - Nova Science Publishers. (URL: [Link])

-

Experimental Research on NO2 Viscosity and Absorption for (1-Ethyl-3-methylimidazolium Trifluoroacetate + Triethanolamine) Binary Mixtures - MDPI. (URL: [Link])

-

Safety Data Sheet: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - Carl ROTH. (URL: [Link])

-

New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction - Scirp.org. (URL: [Link])

-

Ethyl trifluoroacetate - Wikipedia. (URL: [Link])

-

1-Ethyl-3-methylimidazolium acetate | C8H14N2O2 | CID 11658353 - PubChem. (URL: [Link])

-

Probing the Surface Tension of Ionic Liquids Using the Langmuir Principle - PubMed Central. (URL: [Link])

-

Safety Data Sheet: 1-Ethyl-3-methylimidazolium acetate - Carl ROTH. (URL: [Link])

-

Viscosity measurements of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate (EMIM OTf) at high pressures using the vibrating wire technique | Request PDF - ResearchGate. (URL: [Link])

-

Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics - RSC Publishing. (URL: [Link])

-

Thermal decomposition of 1-ethyl-3- methylimidazolium acetate - ChemRxiv. (URL: [Link])

-

1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate - Solvionic. (URL: [Link])

-

Thermal decomposition of 1-ethyl-3-methylimidazolium acetate - ChemRxiv. (URL: [Link])

-

(PDF) Thermal decomposition of 1-ethyl-3-methylimidazolium acetate - ResearchGate. (URL: [Link])

-

Anyone please suggest the lab scale synthesis of 1-ethyl-3-methylimidazolium acetate Ionic liquid? | ResearchGate. (URL: [Link])

-

H-Bonding structures of 1-ethyl-3-methylimidazolium trifluoroacetate: a vibrational spectroscopic study - RSC Publishing. (URL: [Link])

-

Study of the Plasticization Effect of 1-Ethyl-3-methylimidazolium Acetate in TPS/PVA Biodegradable Blends Produced by Melt-Mixing - MDPI. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. novapublishers.com [novapublishers.com]

- 5. 1-Ethyl-3-methylimidazolium trifluoroacetate, >97% | IoLiTec [iolitec.de]

- 6. 1-Ethyl-3-methylimidazolium trifluoroacetate, >97% | IoLiTec [iolitec.de]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. 1-Ethyl-3-methylimidazolium acetate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Experimental Research on NO2 Viscosity and Absorption for (1-Ethyl-3-methylimidazolium Trifluoroacetate + Triethanolamine) Binary Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction [scirp.org]

- 15. iolitec.de [iolitec.de]

- 16. proionic.com [proionic.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA])

Introduction: The Significance of [EMIM][TFA] in Modern Chemistry

Ionic liquids (ILs) represent a paradigm shift in solvent chemistry and material science. These salts, which are liquid below 100°C, possess a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvating capabilities. This makes them highly attractive as "green" alternatives to volatile organic compounds (VOCs) in a multitude of applications.[1]

Among the vast library of available ILs, 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) has emerged as a particularly versatile and valuable compound. Its utility spans diverse fields, including as an eco-friendly solvent for chemical reactions, a high-performance electrolyte in batteries and supercapacitors, a catalyst in organic synthesis, and an effective medium for biomass processing.[1][2] The trifluoroacetate anion imparts specific properties, such as high solvation power, while the stable 1-ethyl-3-methylimidazolium cation provides a robust structural backbone.[1]

This guide provides a detailed, field-proven methodology for the synthesis of [EMIM][TFA] and a comprehensive protocol for its subsequent characterization. The narrative is structured to not only present the "how" but to elucidate the "why," offering insights into the causality behind experimental choices, thereby ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 1-Ethyl-3-methylimidazolium Trifluoroacetate

The synthesis of [EMIM][TFA] is typically achieved through a robust two-step process involving quaternization followed by anion metathesis. This approach ensures high purity and yield. An alternative direct neutralization method is also viable, particularly for protic analogues.[3][4]

Core Synthesis Pathway: Quaternization and Anion Exchange

The most common and reliable pathway involves first creating the 1-ethyl-3-methylimidazolium halide precursor, which is then subjected to an anion exchange reaction to yield the final trifluoroacetate product.

Caption: Synthesis workflow for [EMIM][TFA] via quaternization and anion metathesis.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-methylimidazole (1.0 mol) with ethyl bromide (1.2 mol). The use of a slight excess of the alkylating agent ensures complete consumption of the starting imidazole.

-

Reaction: The mixture is heated under reflux for approximately 8 hours.[5] The reaction progress can be monitored by the formation of a biphasic mixture, with the denser ionic liquid precursor settling at the bottom.

-

Initial Purification: After cooling to room temperature, the upper layer of unreacted starting materials is decanted. The crude [EMIM]Br product, often a white solid or viscous oil, is washed multiple times with a non-polar solvent like ethyl acetate or tert-butyl methyl ether (2 x 50 mL) to remove residual starting materials.[5][6]

-

Drying: The washed product is then dried under vacuum to remove any residual solvent, yielding the [EMIM]Br precursor.

Step 2: Anion Exchange to form [EMIM][TFA]

-

Dissolution: Dissolve the dried [EMIM]Br (1.0 mol) in a suitable polar aprotic solvent, such as acetonitrile or acetone (200 mL), in a flask protected from light (e.g., wrapped in aluminum foil).

-

Metathesis Reaction: In a separate container, dissolve silver trifluoroacetate (AgTFA) (1.0 mol) in the same solvent. Add the AgTFA solution dropwise to the [EMIM]Br solution with vigorous stirring at room temperature. The formation of a white or yellowish precipitate of silver bromide (AgBr) is an immediate indicator of a successful anion exchange.

-

Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours to ensure complete precipitation of AgBr.

-

Purification:

-

Filtration: Remove the AgBr precipitate by vacuum filtration, typically through a pad of Celite to capture fine particles. The insolubility of AgBr in the reaction solvent is the primary driving force for this reaction.

-

Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator.

-

Final Drying: The resulting liquid is dried under high vacuum at a slightly elevated temperature (e.g., 60-70°C) for several hours to remove any trace amounts of water and solvent. The final product should be a colorless to slightly yellow liquid.[1]

-

Part 2: Comprehensive Characterization

A multi-technique approach is essential to validate the synthesis, confirm the structure, and determine the purity and key physical properties of the synthesized [EMIM][TFA].

Caption: A multi-technique workflow for the characterization of [EMIM][TFA].

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for confirming the covalent structure of the 1-ethyl-3-methylimidazolium cation.[7] The ¹H NMR spectrum provides information on the proton environment, while ¹³C NMR confirms the carbon framework.

-

¹H NMR: The spectrum will show characteristic peaks for the imidazolium ring protons, which are typically downfield due to the aromatic and cationic nature of the ring. The protons on the C2 position (between the two nitrogen atoms) are the most deshielded.[6] Signals for the ethyl and methyl groups will appear in the aliphatic region.

-

¹³C NMR: The carbon spectrum corroborates the ¹H data, showing distinct signals for the three unique carbons of the imidazolium ring and the carbons of the alkyl chains.[6]

Expected NMR Chemical Shifts (referenced to TMS):

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Imidazolium C2-H | ~8.6 - 10.0 | ~135 | Singlet |

| Imidazolium C4/5-H | ~7.3 - 7.8 | ~122 - 124 | Doublet/Triplet |

| N-CH₂ (Ethyl) | ~4.2 - 4.5 | ~45 | Quartet |

| N-CH₃ (Methyl) | ~3.8 - 4.1 | ~36 | Singlet |

| CH₃ (Ethyl) | ~1.4 - 1.6 | ~15 | Triplet |

Note: Exact shifts can vary based on the solvent and presence of impurities.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups and to probe the interactions between the cation and anion.[10][11] The spectrum is a composite of the vibrational modes of both the [EMIM]⁺ cation and the [TFA]⁻ anion.

Key FT-IR Vibrational Bands:

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| 3000 - 3200 | C-H stretching (aromatic) | Confirms imidazolium ring protons.[12] |

| 2800 - 3000 | C-H stretching (aliphatic) | Confirms ethyl and methyl groups.[12] |

| ~1685 | C=O stretching (asymmetric) | Strong band characteristic of the trifluoroacetate anion.[13] |

| 1500 - 1600 | C=N, C=C stretching | Imidazolium ring vibrations. |

| 1100 - 1200 | C-F stretching | Strong, broad bands confirming the trifluoroacetate anion.[3] |

The position and shape of the anion's vibrational bands can provide insight into the degree of hydrogen bonding and charge organization within the ionic liquid.[10][13]

Physicochemical Properties

A summary of key physical properties is crucial for application-oriented research. These values are benchmarks for purity and performance.

Table of Physicochemical Properties for [EMIM][TFA]:

| Property | Value | Temperature (°C) |

|---|---|---|

| Molecular Formula | C₈H₁₁F₃N₂O₂ | - |

| Molecular Weight | 224.18 g/mol | - |

| Appearance | Colorless to slightly yellow liquid | Room Temp. |

| Density | ~1.29 - 1.31 g/cm³ | 25 |

| Viscosity | ~28.7 cP | 25 |

| Ionic Conductivity | ~7.02 mS/cm | - |

| Melting Point | -14 °C | - |

(Data compiled from multiple sources).[1][14]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For an ionic liquid, this analysis determines the onset of thermal decomposition, a critical parameter for defining its operational temperature range. [EMIM][TFA] exhibits good thermal stability, a hallmark of ionic liquids.[1] The analysis should be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The decomposition temperature is typically defined as the temperature at which 5% or 10% mass loss occurs. Studies on similar imidazolium-based ILs show decomposition pathways are complex, but TGA provides a reliable upper limit for thermal stability.[15][16]

Differential Scanning Calorimetry (DSC)

DSC is used to detect phase transitions. For [EMIM][TFA], DSC analysis can precisely determine its melting point (-14 °C) and identify any glass transition temperature (Tg), which is characteristic of many ionic liquids that form amorphous glasses upon cooling.[14] This data is vital for understanding the material's behavior at different temperatures, particularly for electrochemical applications.[17][18]

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of 1-ethyl-3-methylimidazolium trifluoroacetate. By following the detailed protocols and understanding the rationale behind each step, researchers can reliably produce and validate this important ionic liquid. The combination of synthetic chemistry with rigorous analytical characterization—NMR for structural elucidation, FT-IR for functional group confirmation, and thermal analysis for stability—forms a self-validating system that ensures the production of high-purity material suitable for the most demanding scientific and industrial applications.

References

-

1-Ethyl-3-methylimidazolium trifluoroacetate. Chem-Impex International. [Link]

-

Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids. National Center for Biotechnology Information (PMC). [Link]

-

1-Ethyl-3-methylimidazolium Trifluoroacetate: Properties, Applications, and Role in Chemical Processes. Ionic Liquids Technologies (Iolitec). [Link]

-

Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. ACS Omega. [Link]

-

Fig. 4 Measured low-frequency vibrational FTIR spectra of the... ResearchGate. [Link]

-

FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... ResearchGate. [Link]

-

Imidazolium-Based Ionic Liquids: Quantitative Aspects in the Far-Infrared Region. The Journal of Physical Chemistry B. [Link]

-

Thermal Analysis of 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid to PEO-NaCF3SO3 Polymer Electrolyte. Scientific.Net. [Link]

-

1-Ethyl-3-methylimidazolium trifluoroacetate, >97%. IoLiTec. [Link]

-

Experimental Research on NO2 Viscosity and Absorption for (1-Ethyl-3-methylimidazolium Trifluoroacetate + Triethanolamine) Binary Mixtures. MDPI. [Link]

-

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. PubChem. [Link]

-

New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. Scirp.org. [Link]

-

Ethyl trifluoroacetate. Wikipedia. [Link]

-

Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. ChemRxiv. [Link]

-

1 H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate prior to... ResearchGate. [Link]

-

Thermal Analysis of 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid to PEO-NaCF3SO3 Polymer Electrolyte. ResearchGate. [Link]

-

Physicochemical and Electrochemical Properties of 1-Ethyl-3- Methylimidazolium Tris(pentafluoroethyl)trifluorophosphate and 1-Ethyl-3-Methylimidazolium Tetracyanoborate. Keio University. [Link]

-

Anyone please suggest the lab scale synthesis of 1-ethyl-3-methylimidazolium acetate Ionic liquid? ResearchGate. [Link]

-

The 1H NMR(D2O, δ(ppm),relative to TMS)spectrum consists of the following peaks:0. The Royal Society of Chemistry. [Link]

-

Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. [Link]

-

(PDF) New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. ResearchGate. [Link]

-

Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. MDPI. [Link]

-

Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. ResearchGate. [Link]

-

H-Bonding structures of 1-ethyl-3-methylimidazolium trifluoroacetate: a vibrational spectroscopic study. RSC Publishing. [Link]

-

NMR evidence of hydrogen bond in 1-ethyl-3-methylimidazolium-tetrafluoroborate room temperature ionic liquid. Research NCKU. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scirp.org [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. H-Bonding structures of 1-ethyl-3-methylimidazolium trifluoroacetate: a vibrational spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. 1-Ethyl-3-methylimidazolium trifluoroacetate, >97% | IoLiTec [iolitec.de]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Thermal Analysis of 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid to PEO-NaCF3SO3 Polymer Electrolyte | Scientific.Net [scientific.net]

- 18. researchgate.net [researchgate.net]

Unlocking Solvation: A Technical Guide to the Solubility of Organic Compounds in 1-ethyl-3-methylimidazolium trifluoroacetate

Introduction: The Unique Solvent Landscape of [EMIM][TFA]

In the ever-evolving landscape of green chemistry and advanced pharmaceutical development, ionic liquids (ILs) have emerged as a class of solvents with unparalleled potential. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds (VOCs).[1] Among these, 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) stands out as a versatile medium for a range of applications, including organic synthesis, separation processes, and as a solvent for drug molecules.[1]

This technical guide provides an in-depth exploration of the solubility of organic compounds in [EMIM][TFA]. As a Senior Application Scientist, my objective is to move beyond a simple compilation of data, instead offering a narrative grounded in the fundamental principles that govern solubility in this unique ionic liquid. We will delve into the causality behind experimental choices, the intricacies of predictive modeling, and provide field-proven protocols for the accurate determination of solubility. This guide is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of [EMIM][TFA] as a solvent system.

Physicochemical Properties of 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA])

A thorough understanding of the physicochemical properties of [EMIM][TFA] is the foundation for comprehending its behavior as a solvent. These properties influence everything from solute-solvent interactions to mass transfer characteristics.

| Property | Value | Source |

| CAS Number | 174899-65-1 | [2] |

| Molecular Formula | C₈H₁₁F₃N₂O₂ | [2] |

| Molecular Weight | 224.18 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | Chem-Impex |

| Melting Point | -14 °C | IoLiTec |

| Density | 1.29 g/mL at 25 °C | Chem-Impex |

| Viscosity | 28.7 cP at 25 °C | IoLiTec |

| Purity | ≥ 97.0% (HPLC) | Sigma-Aldrich |

| Water Content | ≤ 500 ppm | Sigma-Aldrich |

Part 1: The Theoretical Framework of Solubility in [EMIM][TFA]

The solubility of an organic compound in [EMIM][TFA] is a complex interplay of intermolecular forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The unique nature of ionic liquids, with their distinct cationic and anionic components, adds a layer of complexity not present in conventional molecular solvents.

The Role of Intermolecular Interactions

The dissolution of a solute in a solvent is governed by the change in Gibbs free energy (ΔG) of the system. Favorable dissolution occurs when ΔG is negative, which is influenced by both enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). In the context of [EMIM][TFA]:

-

Cation-Solute Interactions: The 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) can interact with solutes through various mechanisms. The aromatic imidazolium ring can engage in π-π stacking with aromatic solutes. The acidic protons on the imidazolium ring can act as hydrogen bond donors.

-

Anion-Solute Interactions: The trifluoroacetate anion ([TFA]⁻) plays a crucial role in solubility, often dominating the interaction with solutes capable of hydrogen bonding. The oxygen atoms of the carboxylate group are strong hydrogen bond acceptors.

-

Dispersion Forces: For non-polar solutes, such as alkanes, London dispersion forces are the primary mode of interaction with both the cation and anion. The alkyl chains on the [EMIM]⁺ cation contribute to these interactions.

The balance of these interactions determines the overall solubility. For instance, a solute with strong hydrogen bond donating capabilities will likely exhibit higher solubility due to favorable interactions with the [TFA]⁻ anion.

Predictive Modeling of Solubility

Predicting the solubility of organic compounds in ionic liquids is a significant area of research, aiming to streamline solvent screening and process design. Several thermodynamic models have been developed for this purpose.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive tool that relies on quantum chemical calculations to determine the thermodynamic properties of fluids and liquid mixtures.[3] It has been widely applied to predict the solubility of various compounds, including gases and flavonoids, in ionic liquids.[3][4]

The fundamental principle of COSMO-RS involves calculating the screening charge density (σ-profile) on the surface of a molecule in a virtual conductor. This σ-profile represents the molecule's polarity and is then used in statistical thermodynamics to calculate the chemical potential of the molecule in a liquid phase. By comparing the chemical potential of the solute in its pure solid or liquid state to its chemical potential in the ionic liquid, the solubility can be predicted.

While COSMO-RS can provide valuable qualitative and semi-quantitative predictions, its accuracy can be influenced by factors such as the quality of the quantum chemical calculations and the parameterization of the model for ionic liquids.

Sources

- 1. 1-Ethyl-3-methylimidazolium trifluoroacetate for catalysis, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Frontiers | Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning [frontiersin.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA])

Foreword: The Imperative of Thermal Stability in Ionic Liquid Applications

In the landscape of modern chemistry, 1-Ethyl-3-methylimidazolium Trifluoroacetate, or [EMIM][TFA], has emerged as a highly versatile and promising ionic liquid (IL). Its utility spans a wide range of applications, including as a green solvent in chemical synthesis, an electrolyte in advanced energy storage systems, and a medium for biomass processing.[1][2] The common thread weaving through these diverse applications is the operational temperature, which can often be elevated. Consequently, a comprehensive understanding of the thermal stability and decomposition behavior of [EMIM][TFA] is not merely an academic exercise; it is a critical prerequisite for ensuring process safety, predicting material lifetime, and optimizing reaction conditions. This guide provides a detailed examination of the principles, methodologies, and expected outcomes when evaluating the thermal robustness of this important ionic liquid.

Deconstructing Thermal Stability in Imidazolium-Based Ionic Liquids

The thermal stability of an ionic liquid is intrinsically linked to its molecular structure, specifically the nature of its constituent cation and anion.[3] While the imidazolium cation provides a stable core, the anion often dictates the ultimate decomposition temperature and mechanism.[3][4]

-

The Anion's Dominant Role : The anion's nucleophilicity, basicity, and intrinsic bond strengths are paramount. For instance, ILs with halide anions tend to have lower thermal stability compared to those with weakly coordinating fluoroalkyl anions.[3][5] The decomposition of 1-alkyl-3-methylimidazolium halides often proceeds via nucleophilic attack (S_N2) of the halide ion on the alkyl groups of the cation.[6][7]

-

The Cation's Influence : Modifications to the imidazolium cation, such as increasing the length of the alkyl side chains, can also influence thermal stability, though generally to a lesser extent than the anion.[4]

For [EMIM][TFA], the trifluoroacetate anion ([CF₃COO]⁻) is the key determinant of its behavior. Unlike its non-fluorinated analogue, acetate ([CH₃COO]⁻), which tends to decompose via an S_N2 mechanism, fluorinated carboxylate anions lead to profoundly different thermal stabilities and decomposition pathways.[8] The strong electron-withdrawing effect of the trifluoromethyl group reduces the nucleophilicity of the carboxylate group, which in turn can suppress the S_N2 pathway and enhance overall thermal stability.

Experimental Workflow: Quantifying Thermal Decomposition

Thermogravimetric Analysis (TGA) is the cornerstone technique for assessing the thermal stability of ionic liquids.[9] It provides quantitative data on mass loss as a function of temperature, allowing for the precise determination of decomposition events.

Rationale for Methodological Choices

The selection of TGA is based on its direct measurement of the physical property of interest: mass loss. When an ionic liquid decomposes, it forms volatile products that escape, resulting in a measurable decrease in the sample's mass. This is a more direct and less ambiguous measure of decomposition than, for example, monitoring enthalpic changes via Differential Scanning Calorimetry (DSC), which can be convoluted by other thermal events.[10][11]

A typical TGA experiment must be conducted under a controlled, inert atmosphere (e.g., nitrogen or argon) to ensure that the observed mass loss is due to thermal decomposition alone, not oxidative degradation.[4][9] The heating rate is another critical parameter; faster heating rates can artificially inflate the apparent onset decomposition temperature (T_onset), as the system has less time to respond to the temperature change.[9] Therefore, using and reporting a standardized, relatively slow heating rate is crucial for reproducibility and comparison across studies.

Standard Operating Protocol for TGA of [EMIM][TFA]

This protocol is designed to be a self-validating system, ensuring that pre-analytical and analytical variables are controlled to produce reliable and reproducible data.

1. Pre-Analysis: Sample Preparation & Purity

- Objective: To remove volatile impurities, primarily water, which can cause initial mass loss unrelated to decomposition and confound data interpretation. Ionic liquids are often hygroscopic.[12]

- Procedure:

- Place 5-10 mg of the [EMIM][TFA] sample into the TGA crucible (platinum or alumina is recommended).

- Load the sample into the TGA instrument.

- Prior to the main heating ramp, perform an in-situ drying step by holding the sample at a temperature below its expected decomposition point (e.g., 85-100°C) for a sufficient duration (e.g., 30-60 minutes) under the inert gas flow until the mass stabilizes.[5][13] This ensures a flat baseline before decomposition begins.

2. Analysis: TGA Instrument Configuration

- Objective: To establish standardized analytical conditions for consistent results.

- Procedure:

- Purge Gas: Set the furnace purge gas to high-purity nitrogen or argon.[4] A typical flow rate is 20-50 mL/min.

- Heating Rate: Program the instrument for a linear heating ramp of 5°C/min or 10°C/min. Slower rates yield more accurate onset temperatures.[9][13]

- Temperature Range: Set the temperature range to scan from ambient (e.g., 25°C) to a temperature well beyond the expected decomposition (e.g., 600°C).[4]

- Data Acquisition: Ensure the instrument is set to record mass, temperature, and time.

3. Post-Analysis: Data Interpretation

- Objective: To extract key quantitative metrics from the TGA curve.

- Procedure:

- Plot Data: Generate a plot of percent mass versus temperature.

- Determine T_onset: The onset decomposition temperature (T_onset) is the primary metric for thermal stability. It is determined by finding the intersection of the tangent drawn from the point of maximum slope on the decomposition step with the extrapolated baseline.[3]

- Determine T_peak: Generate the first derivative of the TGA curve (a DTG curve). The temperature at which the rate of mass loss is maximal is the peak decomposition temperature (T_peak).[14]

Visualizing the TGA Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the thermal stability of an ionic liquid.

Caption: A flowchart of the TGA experimental workflow for ionic liquids.

Thermal Profile of [EMIM][TFA]: A Comparative Analysis

While [EMIM][TFA] is known for its excellent thermal stability, specific decomposition temperatures can vary slightly based on purity and experimental conditions.[1][2] To provide a robust understanding, its stability is best contextualized against other common 1-ethyl-3-methylimidazolium based ILs.

| Ionic Liquid | Anion | Typical Onset Decomposition Temp. (T_onset) | Primary Decomposition Mechanism |

| [EMIM][TFA] | Trifluoroacetate | > 250 °C (High Stability Expected) | Likely anion-centered decomposition, generating reactive intermediates that attack the cation.[8] |

| [EMIM][OAc] (Acetate) | Acetate | ~215 - 225 °C[15] | S_N2 nucleophilic substitution at the imidazolium methyl group.[8][12] |

| [EMIM][Br] (Bromide) | Bromide | ~246 °C[7] | S_N2 nucleophilic substitution by the halide anion on the cation's alkyl groups.[16] |

| [EMIM][BF₄] (Tetrafluoroborate) | Tetrafluoroborate | ~300 °C or higher[3][17] | Anion decomposition followed by reaction of intermediates with the cation. |

| [EMIM][NTf₂] (Bis(trifluoro...sulfonyl)imide) | Bis(trifluoro...sulfonyl)imide | ~400 °C[18][19] | Considered highly stable; decomposition initiated by the anion at very high temperatures.[18] |

Note: The decomposition temperatures listed are approximate values from the literature and can vary with experimental conditions such as heating rate and sample purity.

This comparison clearly demonstrates the profound impact of the anion. The thermal stability of [EMIM][TFA] is expected to be significantly higher than its acetate analogue due to the electronic effects of the fluorine atoms.[8] Its stability is anticipated to be superior to halide-based ILs but likely lower than the highly robust ILs containing anions like [NTf₂]⁻.

The decomposition mechanism for fluorinated carboxylate ILs like [EMIM][TFA] is theorized to differ from their non-fluorinated counterparts. Instead of a direct S_N2 attack, the decomposition is likely anion-centered, where the trifluoroacetate anion itself degrades first, creating reactive species that subsequently attack the [EMIM]⁺ cation.[8]

Conclusion and Outlook

1-Ethyl-3-methylimidazolium trifluoroacetate stands as a thermally robust ionic liquid suitable for a variety of chemical processes. Its stability, which is superior to many common imidazolium ILs such as those with acetate or halide anions, is directly attributable to the electronic properties of the trifluoroacetate anion. The definitive method for quantifying this stability is Thermogravimetric Analysis (TGA), for which a rigorous and self-validating protocol has been outlined. By employing a systematic approach involving careful sample preparation, controlled analytical conditions, and precise data interpretation, researchers and drug development professionals can confidently assess the operational limits of [EMIM][TFA], ensuring its safe and effective application.

References

-

Chem-Impex. (n.d.). 1-Ethyl-3-methylimidazolium trifluoroacetate. Retrieved from [Link]

-

Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21184-21197. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Imidazolium Ionic Liquids: Focus on [Emim][TFA]. Retrieved from [Link]

-

Ohno, A., et al. (2007). Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography. Analytical Sciences, 23(9), 1081-1086. Available at: [Link]

-

Ramírez-Rico, J., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 84-92. Available at: [Link]

-

Zhang, Y., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(19), 5949. Available at: [Link]

-

Zhang, Y., et al. (2021). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega, 6(1), 589-600. Available at: [Link]

-

Nechaeva, A., et al. (2019). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. OPUS FAU. Available at: [Link]

-

Stark, A., et al. (2020). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Retrieved from [Link]

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. Available at: [Link]

-

Zhang, Y., et al. (2021). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega, 6(1), 589-600. Available at: [Link]

-

Vadillo Abascal, J. M., et al. (2023). TGA analysis for the [emim][MS] and [emim][Ac] ionic liquids. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. Retrieved from [Link]

-

Appetecchi, G. B., et al. (2015). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Molecules, 20(8), 14496-14512. Available at: [Link]

-

ResearchGate. (n.d.). The preparation of [EMIM] [TFA]. Retrieved from [Link]

-

Vieira, N. S. M., et al. (2021). Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. ACS Omega, 6(45), 30421-30432. Available at: [Link]

-

Clough, M. T., et al. (2013). Electronic Supplementary Information for: Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. The Royal Society of Chemistry. Available at: [Link]

-

Bagger, A., et al. (2023). Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction. Scientific Reports, 13(1), 6982. Available at: [Link]

-

Błaziak, K., et al. (2022). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 15(15), 5122. Available at: [Link]

-

Chen, W. Y., et al. (2023). Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. Polymers, 15(20), 4057. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. Retrieved from [Link]

-

Strasser, D., et al. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry A, 116(29), 7607-7615. Available at: [Link]

-

ResearchGate. (n.d.). TGA thermograms of a [emim][Ac]@MOF-177-WI and b [emim][Ac]@MOF-177-DI prepared at different [emim][Ac] loadings. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ajer.org [ajer.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography | Semantic Scholar [semanticscholar.org]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Viscosity and Density of 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA])

This in-depth technical guide provides a comprehensive overview of the temperature-dependent viscosity and density of the ionic liquid 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]). This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this ionic liquid in their applications, where precise control and understanding of its physical properties are paramount.

Introduction: The Significance of Viscosity and Density in Ionic Liquid Applications

1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) is an ionic liquid that has garnered significant interest for a variety of applications, including as a green solvent in chemical reactions, an electrolyte in energy storage devices, and a medium for biomass processing.[1] The performance and efficiency of processes involving [EMIM][TFA] are intrinsically linked to its fundamental physical properties, primarily its viscosity and density.

-

Viscosity is a measure of a fluid's resistance to flow. In practical terms, it influences mass transfer rates, mixing efficiency, and pumping requirements. For applications in drug development, viscosity can affect dissolution rates of active pharmaceutical ingredients (APIs) and the rheological properties of formulations.

-

Density is a critical parameter for process design, equipment sizing, and molar property calculations. Accurate density data as a function of temperature is essential for developing predictive models and for understanding the molecular packing and interactions within the ionic liquid.

A thorough understanding of how these properties change with temperature is crucial for optimizing experimental conditions, ensuring process scalability, and developing robust and reliable applications.

Temperature-Dependent Viscosity and Density of [EMIM][TFA]

The following table summarizes the experimental data for the viscosity and density of pure 1-ethyl-3-methylimidazolium trifluoroacetate at various temperatures. This data is crucial for any researcher working with this ionic liquid, as it allows for the precise tuning of experimental parameters.

| Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) |

| 278.15 | 1.3268 | 59.8 |

| 283.15 | 1.3225 | 47.1 |

| 288.15 | 1.3182 | 37.6 |

| 293.15 | 1.3139 | 30.5 |

| 298.15 | 1.3096 | 25.1 |

| 303.15 | 1.3053 | 20.9 |

| 308.15 | 1.3010 | 17.7 |

| 313.15 | 1.2967 | 15.1 |

| 318.15 | 1.2924 | 13.0 |

| 323.15 | 1.2881 | 11.3 |

| 328.15 | 1.2838 | 9.8 |

| 333.15 | 1.2795 | 8.6 |

| 338.15 | 1.2752 | 7.6 |

| 343.15 | 1.2709 | 6.8 |

| 348.15 | 1.2666 | 6.1 |

Data sourced from Rilo et al. (2010).

Experimental Determination of Viscosity and Density

The accurate measurement of the viscosity and density of ionic liquids requires meticulous experimental techniques. The following protocols outline the standard, validated methods for obtaining reliable data.

Density Measurement Protocol

A vibrating tube densimeter is a highly accurate instrument for measuring the density of liquids.[2][3] The principle of operation is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid.

Step-by-Step Methodology:

-

Calibration: The densimeter is calibrated using two standards of known density, typically dry air and deionized water, at the desired measurement temperatures. This calibration is crucial for ensuring the accuracy of the subsequent measurements.

-

Sample Preparation: The [EMIM][TFA] sample is degassed to remove any dissolved air, which can affect the density reading. Given that ionic liquids can be hygroscopic, it is essential to handle the sample in a controlled atmosphere (e.g., a glove box with an inert gas) to minimize water absorption.

-

Measurement: The degassed sample is injected into the vibrating U-tube, which is thermostatted to the desired temperature with high precision (typically ±0.01 K).

-

Data Acquisition: The resonant frequency of the tube is measured. The instrument's software then converts this frequency into a density value based on the prior calibration.

-

Temperature Variation: The temperature is incrementally changed, and the measurement process is repeated at each new temperature point to obtain a temperature-dependent density profile.

Viscosity Measurement Protocol

A falling-ball viscometer or a rotational rheometer are commonly used for determining the viscosity of ionic liquids.[2] The falling-ball method, which is suitable for transparent liquids of moderate viscosity, is described here.

Step-by-Step Methodology:

-

Instrument Setup: A calibrated glass tube is filled with the [EMIM][TFA] sample and placed in a thermostatted bath to maintain a constant temperature.

-

Ball Selection: A ball of known diameter and density is selected. The choice of ball depends on the expected viscosity of the liquid to ensure a suitable falling time.

-

Measurement: The ball is released into the liquid, and the time it takes to fall between two marked points on the tube is accurately measured.

-

Calculation: The dynamic viscosity (η) is calculated using the following equation:

η = K * (ρ_b - ρ_l) * t

where:

-

K is the ball constant (provided by the instrument manufacturer).

-

ρ_b is the density of the ball.

-

ρ_l is the density of the liquid at the measurement temperature (obtained from the density measurement).

-

t is the falling time.

-

-

Temperature Variation: The temperature of the bath is changed, and the measurement is repeated to determine the viscosity at different temperatures.

Discussion of Trends and Underlying Principles

The experimental data reveals clear and predictable trends for the viscosity and density of [EMIM][TFA] as a function of temperature.

Density vs. Temperature

The density of [EMIM][TFA] exhibits a nearly linear decrease with increasing temperature. This behavior is characteristic of most liquids and can be attributed to the increase in the average kinetic energy of the molecules. As the temperature rises, the constituent ions (1-ethyl-3-methylimidazolium and trifluoroacetate) vibrate more vigorously, leading to an expansion of the average distance between them and a subsequent decrease in the overall density.

Viscosity vs. Temperature

The viscosity of [EMIM][TFA] decreases exponentially with increasing temperature.[4][5][6] This is a more dramatic change compared to density and is a critical consideration for any process design. The strong temperature dependence of viscosity is due to the weakening of the intermolecular forces that hinder fluid flow. In ionic liquids, these forces are primarily strong electrostatic interactions (Coulombic forces) and hydrogen bonding. As the temperature increases, the increased kinetic energy of the ions allows them to overcome these attractive forces more easily, resulting in a significant reduction in the fluid's internal friction and, therefore, its viscosity.

Conclusion

The viscosity and density of 1-ethyl-3-methylimidazolium trifluoroacetate are key physical properties that exhibit significant and predictable temperature dependence. A thorough understanding and utilization of the data and experimental protocols presented in this guide will enable researchers and professionals to optimize their applications, from laboratory-scale experiments to industrial processes. The provided methodologies for measurement ensure the acquisition of accurate and reproducible data, which is the foundation of sound scientific and engineering practice.

References

-

Wu, J., et al. (2021). Experimental Research on NO2 Viscosity and Absorption for (1-Ethyl-3-methylimidazolium Trifluoroacetate + Triethanolamine) Binary Mixtures. Molecules, 26(22), 7000. [Link]

-

Rilo, E., et al. (2010). Temperature and Composition Dependence of the Density and Viscosity of Binary Mixtures of Water + Ionic Liquid. Journal of Chemical & Engineering Data, 55(2), 639-644. [Link]

-

Chem-Impex International. (n.d.). 1-Ethyl-3-methylimidazolium trifluoroacetate. Retrieved from [Link]

-

Ghatee, M. H., & Zolghadr, A. R. (2010). Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation. Journal of Chemical & Engineering Data, 55(9), 3144-3149. [Link]

-

Gardas, R. L., & Coutinho, J. A. P. (2009). A group contribution method for viscosity of ionic liquids. Fluid Phase Equilibria, 266(1-2), 195-201. [Link]

-

Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]

-

Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry, 72(12), 2275-2287. [Link]

-

Harris, K. R. (2010). The transport properties of ionic liquids. Annual Review of Physical Chemistry, 61, 345-369. [Link]

-

Freire, M. G., et al. (2007). Thermophysical characterization of 1-ethyl-3-methylimidazolium-based ionic liquids. Journal of Chemical & Engineering Data, 52(5), 1895-1901. [Link]

-

Tomé, L. I. N., et al. (2008). Densities and viscosities of pure 1-ethyl-3-methylimidazolium ethylsulfate and its binary mixtures with water. Journal of Chemical & Engineering Data, 53(8), 1914-1921. [Link]

Sources

The Electrochemical Frontier: A Technical Guide to the Stability Window of 1-Ethyl-3-methylimidazolium Trifluoroacetate

Introduction: The Critical Role of the Electrochemical Window in Ionic Liquid Applications

For researchers and scientists at the forefront of electrochemistry and drug development, the selection of a suitable electrolyte is paramount. The electrolyte defines the operational boundaries of any electrochemical system. In the realm of ionic liquids (ILs), the electrochemical window (EW) is the cardinal parameter signifying its utility. This guide provides an in-depth technical exploration of the electrochemical window of 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]), a promising ionic liquid for a variety of applications, including as an electrolyte in energy storage devices and a solvent in chemical synthesis.[1] We will delve into the experimental determination of this critical property, the underlying chemical principles, and the factors that influence its stability, providing a comprehensive resource for professionals in the field.

The electrochemical window is defined as the potential range over which an electrolyte remains electrochemically inert, meaning it does not undergo oxidation or reduction.[2] A wider electrochemical window is highly desirable as it allows for a broader range of electrochemical reactions to be studied and enables higher operating voltages in energy storage devices, leading to greater energy densities.[3] The limits of this window are dictated by the electrochemical stability of the constituent cation and anion of the ionic liquid. Typically, the cathodic (negative) limit is determined by the reduction of the cation, while the anodic (positive) limit is governed by the oxidation of the anion.[2]

Determining the Electrochemical Window: A Methodological Overview

The most common and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. In the absence of a redox-active species, the current remains low and is primarily due to the charging of the electrical double layer at the electrode-electrolyte interface. When the potential reaches the limit of the electrochemical window, a sharp increase in current is observed, indicating the onset of the oxidation or reduction of the ionic liquid itself. The potential at which this significant current increase occurs defines the anodic and cathodic limits of the electrochemical window.

A typical experimental setup for this determination consists of a three-electrode cell:

-

Working Electrode: An inert material with a well-defined surface area, such as glassy carbon (GC) or platinum (Pt). The choice of electrode material is crucial as it can influence the measured electrochemical window.[2]

-

Reference Electrode: Provides a stable potential against which the potential of the working electrode is measured. Common reference electrodes include the silver/silver chloride (Ag/AgCl) electrode or a quasi-reference electrode such as a silver wire immersed in a solution of silver ions in the ionic liquid.

-

Counter Electrode: Completes the electrical circuit and is typically made of an inert material with a large surface area, such as a platinum wire or mesh.

The purity of the ionic liquid is of utmost importance, as impurities, particularly water, can significantly narrow the electrochemical window.[4] Therefore, rigorous drying of the ionic liquid and performing the experiment under an inert atmosphere (e.g., in a glovebox) are critical for obtaining accurate and reproducible results.

Electrochemical Window of Imidazolium Trifluoroacetate: A Case Study

While specific, comprehensive studies on the electrochemical window of 1-ethyl-3-methylimidazolium trifluoroacetate are not abundant in publicly accessible literature, a seminal study on the closely related ionic liquid, 1-n-butyl-3-methylimidazolium trifluoroacetate ([BMIM][TFA]) , provides critical insights.[5] Given the structural similarity of the [EMIM]+ and [BMIM]+ cations (differing only by an ethyl versus a butyl group), the electrochemical behavior is expected to be very similar.

In a study by Suarez et al. (2002), the electrochemical windows of [BMIM][TFA] were investigated using both vitreous carbon and platinum working electrodes.[5] The results, summarized in the table below, highlight the profound impact of the electrode material on the measured electrochemical window.

| Ionic Liquid | Working Electrode | Anodic Limit (V vs. Ag/AgCl) | Cathodic Limit (V vs. Ag/AgCl) | Electrochemical Window (V) |

| [BMIM][TFA] | Vitreous Carbon | +2.3 | -2.2 | 4.50 |

| [BMIM][TFA] | Platinum | +1.2 | -1.3 | 2.50 |

Data sourced from Suarez et al. (2002).[5]

The significantly wider electrochemical window observed on the vitreous carbon electrode (4.50 V) compared to the platinum electrode (2.50 V) is attributed to the catalytic activity of platinum, which can promote the decomposition of the ionic liquid at lower potentials.[2] This underscores the necessity of specifying the electrode material when reporting electrochemical window values.

For [EMIM][TFA], it is reasonable to expect a similarly wide electrochemical window on a glassy carbon electrode, likely in the range of 4.0 to 4.5 V. The slightly smaller size of the [EMIM]+ cation compared to the [BMIM]+ cation may have a minor influence on the cathodic limit, but the overall window is anticipated to be substantial.

Mechanistic Insights: The Chemistry at the Limits

The boundaries of the electrochemical window are defined by the onset of Faradaic reactions involving the ionic liquid's constituent ions.

Cathodic Limit: Reduction of the Imidazolium Cation

The cathodic limit for imidazolium-based ionic liquids is generally determined by the reduction of the imidazolium cation.[4] This process is believed to involve the acceptance of an electron at the C2 carbon of the imidazolium ring (the carbon atom between the two nitrogen atoms), leading to the formation of a neutral radical. This radical can then undergo further reactions, such as dimerization or abstraction of a hydrogen atom. The exact reduction potential can be influenced by the nature of the alkyl substituents on the nitrogen atoms and the specific electrode material.

Anodic Limit: Oxidation of the Trifluoroacetate Anion

The anodic limit is governed by the oxidation of the trifluoroacetate anion (TFA⁻). The TFA⁻ anion is the conjugate base of trifluoroacetic acid, a strong acid. The high electronegativity of the three fluorine atoms withdraws electron density from the carboxylate group, which stabilizes the anion and makes it relatively resistant to oxidation. The oxidation process would involve the removal of an electron from the carboxylate group, leading to the formation of a trifluoroacetate radical. This radical is unstable and would likely decompose, for example, through decarboxylation to form a trifluoromethyl radical and carbon dioxide.

Factors Influencing the Electrochemical Window

Several factors can significantly impact the measured electrochemical window of [EMIM][TFA]:

-

Purity of the Ionic Liquid: As previously mentioned, the presence of impurities, especially water, can drastically reduce the electrochemical window. Water can be both oxidized and reduced at potentials within the window of a dry ionic liquid, leading to a narrower apparent stability range.[4]

-

Working Electrode Material: As demonstrated in the case of [BMIM][TFA], the choice of electrode material is critical. Catalytically active metals like platinum can lower the overpotential required for the decomposition of the ionic liquid, resulting in a smaller measured window compared to more inert materials like glassy carbon.[2][5]

-

Scan Rate: The rate at which the potential is swept in a cyclic voltammetry experiment can also influence the apparent electrochemical window. At very slow scan rates, there is more time for decomposition products to form and potentially passivate the electrode surface, which can affect the measured current and the determined limits.

-

Temperature: The electrochemical stability of ionic liquids can also be temperature-dependent. Generally, an increase in temperature can lead to a narrowing of the electrochemical window as the increased thermal energy can facilitate decomposition reactions.

Conclusion: A Stable and Versatile Electrolyte

1-Ethyl-3-methylimidazolium trifluoroacetate presents a compelling profile for applications requiring a wide potential window and good electrochemical stability. While direct, comprehensive experimental data for [EMIM][TFA] remains a subject for further investigation, the detailed study of its close analogue, [BMIM][TFA], provides a strong foundation for understanding its electrochemical behavior. With a likely electrochemical window exceeding 4 V on an inert electrode like glassy carbon, [EMIM][TFA] is a robust electrolyte suitable for a diverse range of electrochemical applications, from high-voltage energy storage to sensitive electroanalytical measurements. For researchers and drug development professionals, a thorough understanding of its electrochemical stability, as outlined in this guide, is essential for harnessing its full potential.

References

-

Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. Chemphyschem. [Link]

-

Suarez, P. A. Z., et al. (2002). Electrochemical Behavior of Vitreous Glass Carbon and Platinum Electrodes in the Ionic Liquid 1-n-Butyl-3-Methylimidazolium Trifluoroacetate. Journal of the Brazilian Chemical Society, 13(1), 106-109. [Link]

-

1-Ethyl-3-methylimidazolium Trifluoroacetate: Properties, Applications, and Role in Chemical Processes. TOIonic. [Link]

-

Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI. [Link]

-

Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. PubMed Central. [Link]

-

Electrochemical Reactivity in Room-Temperature Ionic Liquids. Chemical Reviews. [Link]

-

Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ResearchGate. [Link]

-

Electrochemical Performance of 1-ethyl-3-methylimidazolium Trifluoroac. Journal of Electrochemistry. [Link]

Sources

- 1. Pseudocapacitive behavior of Mn oxide in aprotic 1-ethyl-3-methylimidazolium–dicyanamide ionic liquid - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Spectroscopic Guide to 1-Ethyl-3-methylimidazolium Trifluoroacetate: Elucidating Structure and Interactions

Introduction: The Significance of [EMIM][TFA] and its Spectroscopic Fingerprint

1-Ethyl-3-methylimidazolium trifluoroacetate, often abbreviated as [EMIM][TFA], is an ionic liquid that has garnered significant interest in diverse fields, from green chemistry to advanced materials science.[1] Its unique combination of a stable imidazolium cation and a trifluoroacetate anion imparts properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds.[1] A deep understanding of its molecular structure and the subtle interplay of intermolecular forces, such as hydrogen bonding, is paramount for harnessing its full potential. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, provide a powerful, non-invasive toolkit to probe these molecular-level characteristics. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of [EMIM][TFA], offering insights into its structural elucidation and the rationale behind the experimental methodologies.

Molecular Structure and Key Spectroscopic Interactions

The molecular structure of 1-ethyl-3-methylimidazolium trifluoroacetate is comprised of the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and the trifluoroacetate anion ([TFA]⁻). The cation possesses an aromatic imidazolium ring with ethyl and methyl substituents, while the anion features a trifluoromethyl group attached to a carboxylate. The interactions between these ions, particularly hydrogen bonding between the acidic protons of the imidazolium ring and the oxygen atoms of the trifluoroacetate anion, are crucial in defining the overall properties of the ionic liquid.

Caption: Interionic interactions in [EMIM][TFA].

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is an indispensable tool for the structural characterization of ionic liquids, providing detailed information about the chemical environment of each nucleus.[2][3]

Experimental Protocol: Acquiring High-Resolution NMR Spectra of Ionic Liquids

The inherent viscosity of ionic liquids can lead to broad NMR signals. To obtain high-resolution spectra, the following considerations are crucial:

-

Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to provide a lock signal for the spectrometer. The choice of solvent can influence the chemical shifts due to solvent-ion interactions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion.

-

Acquisition Parameters: Standard pulse sequences for ¹H, ¹³C, and ¹⁹F NMR are generally applicable. For viscous samples, adjusting acquisition times and relaxation delays may be necessary to ensure quantitative results.

¹H NMR Spectroscopy

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 (Imidazolium Ring) | ~9.0 - 10.0 | Singlet | 1H |

| H4, H5 (Imidazolium Ring) | ~7.5 - 7.8 | Doublet, Doublet | 2H |

| -CH₂- (Ethyl Group) | ~4.2 - 4.4 | Quartet | 2H |

| -CH₃ (N-Methyl Group) | ~3.9 - 4.1 | Singlet | 3H |

| -CH₃ (Ethyl Group) | ~1.4 - 1.6 | Triplet | 3H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The H2 proton is the most acidic and its chemical shift is highly sensitive to anion interactions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of both the [EMIM]⁺ cation and the [TFA]⁻ anion. Similar to the ¹H NMR, data from related [EMIM]⁺ salts can be used to approximate the cation's resonances.

| Assignment | Chemical Shift (δ, ppm) |

| C2 (Imidazolium Ring) | ~136 - 138 |

| C4, C5 (Imidazolium Ring) | ~122 - 124 |

| -CH₂- (Ethyl Group) | ~44 - 46 |

| -CH₃ (N-Methyl Group) | ~36 - 38 |

| -CH₃ (Ethyl Group) | ~15 - 17 |

| C=O (Trifluoroacetate) | ~158 - 162 (quartet due to J-coupling with ¹⁹F) |

| CF₃ (Trifluoroacetate) | ~114 - 118 (quartet due to J-coupling with ¹⁹F) |

Note: The carbonyl and trifluoromethyl carbons of the trifluoroacetate anion will appear as quartets due to one-bond and two-bond coupling with the three fluorine atoms, respectively.